molecular formula C26H24N2O4 B2442652 benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 402504-48-7

benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No. B2442652
CAS RN: 402504-48-7
M. Wt: 428.488
InChI Key: VPSCYGFESWHIBK-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydropyrimidinones . Dihydropyrimidinones are a class of compounds that have been intensively studied due to their therapeutic properties, such as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory, or antioxidant compounds .


Synthesis Analysis

The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .


Chemical Reactions Analysis

The Biginelli reaction is a key step in the synthesis of similar compounds . This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), resulting in highly functionalized heterocycles .

Future Directions

The Biginelli reaction and its derivatives have been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds . Future research could focus on exploring the potential therapeutic applications of this compound and its derivatives.

properties

IUPAC Name

benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-18-23(25(29)32-17-20-12-6-3-7-13-20)24(28-26(30)27-18)21-14-8-9-15-22(21)31-16-19-10-4-2-5-11-19/h2-15,24H,16-17H2,1H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSCYGFESWHIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

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